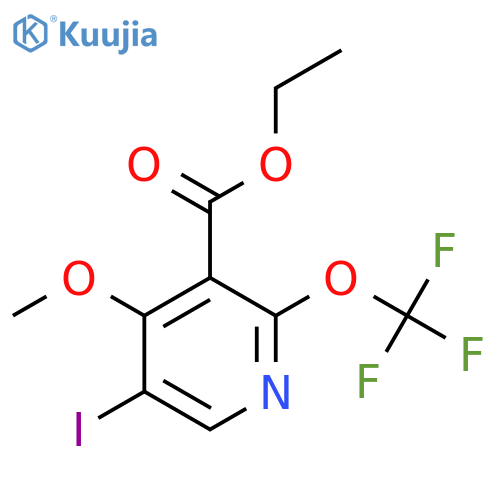

Cas no 1804793-57-4 (Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate

-

- インチ: 1S/C10H9F3INO4/c1-3-18-9(16)6-7(17-2)5(14)4-15-8(6)19-10(11,12)13/h4H,3H2,1-2H3

- InChIKey: QFYGBYWKUZSKMV-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(C(=O)OCC)=C1OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 316

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 57.6

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029095529-1g |

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate |

1804793-57-4 | 97% | 1g |

$1,534.70 | 2022-04-01 |

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate 関連文献

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報

Ethyl 5-Iodo-4-Methoxy-2-(Trifluoromethoxy)Pyridine-3-Carboxylate: A Comprehensive Overview

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate, also known by its CAS number 1804793-57-4, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes a pyridine ring substituted with an iodo group at position 5, a methoxy group at position 4, and a trifluoromethoxy group at position 2. The carboxylate ester group at position 3 further adds to its functional diversity.

The synthesis of Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired regioselectivity and stereochemistry. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly streamlined the synthesis of such complex molecules. For instance, the use of palladium catalysts in cross-coupling reactions has enabled efficient formation of the iodo-substituted pyridine ring.

The unique combination of substituents in this compound imparts distinctive electronic and steric properties, making it an attractive candidate for various applications. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects, which can influence the reactivity of the molecule in both synthetic and biological contexts. Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules.

In terms of pharmacological activity, Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate has shown promising results in preliminary assays targeting specific enzyme systems. The methoxy group at position 4 contributes to increased lipophilicity, enhancing the compound's ability to cross cellular membranes and interact with intracellular targets. Furthermore, the carboxylate ester group can serve as a site for bioisosteric replacement or further functionalization, allowing chemists to fine-tune the compound's properties for specific therapeutic applications.

Recent research has also explored the use of this compound in materials science, where its aromatic stability and functional diversity make it a potential candidate for advanced materials such as organic semiconductors or sensors. The ability to modify the substituents on the pyridine ring provides a platform for tailoring electronic properties to meet specific requirements.

Despite its potential, the development and application of Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate face challenges related to scalability and cost-effectiveness. Current efforts are focused on optimizing synthetic routes to enhance yield and reduce production costs while maintaining high purity standards.

In conclusion, Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in synthetic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

1804793-57-4 (Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate) 関連製品

- 1864060-94-5(2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride)

- 897615-12-2(2,2-diphenyl-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide)

- 724740-25-4(N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide)

- 170112-17-1(Methyl (E)-(3S)-3-amino-4-phenylbut-1-enyl sulfone hydrochloride)

- 2137541-10-5(Tert-butyl 3-(1-aminocyclohexyl)propanoate)

- 1806750-66-2(5-(Fluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 1518035-03-4(4-cyclopropyl-3-methylbenzaldehyde)

- 2411296-17-6(N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride)

- 2138430-29-0(5-[4-(2-Methoxyethyl)piperazin-1-yl]furan-2-carbaldehyde)

- 2172081-48-8(5-butyl-8-(propan-2-yl)-1-oxa-4-azaspiro5.5undecane)